molecular formula C19H19NO5 B144247 Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 139758-86-4

Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B144247
M. Wt: 341.4 g/mol
InChI Key: GEDBZJDRNZKIPJ-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound. It has a methylenedioxyphenyl group attached to it, which is a common motif in many biologically active molecules .


Molecular Structure Analysis

The compound contains a hexahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a six-membered nitrogen-containing ring. It also contains a methylenedioxyphenyl group, which consists of two methoxy groups (-OCH3) attached to adjacent carbon atoms in a benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Chemical Reactivity

A significant area of application involves the synthesis of novel methylenedioxy-bearing quinoline derivatives through various chemical reactions, highlighting the compound's utility in creating new molecules with potential biological activities. For instance, the facile synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives showcases innovative approaches to compound formation, using ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate as a starting point (Gao et al., 2011). Similarly, the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline demonstrate the versatility of methylenedioxy-quinoline derivatives in chemical transformations, leading to the production of different quinolones and tetrahydro-4-oxoquinoline (Guillou et al., 1998).

Antitumor Agents

Research also extends into the exploration of these compounds as potent antitumor agents. A study on the design and synthesis of 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues highlights their potential as anticancer drug candidates, inhibiting tubulin assembly and exhibiting cytotoxicity against various cancer cell lines (Chang et al., 2009).

Antimicrobial Activity

Moreover, the compound's framework is utilized in developing antimicrobial agents, showcasing its potential in addressing bacterial infections. For example, ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives exhibits regioselectivity and moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Novel Synthesis Methods

The research also focuses on developing new synthetic methods for creating derivatives of this compound. A novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates an efficient approach to compound synthesis, contributing to the broader chemistry of quinoline derivatives (Kovalenko et al., 2019).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the specific biological activities of this compound. Given the wide range of activities exhibited by similar compounds, potential areas of research could include exploring its antimicrobial, antimalarial, and anticancer activities .

properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-10-16(19(22)23-2)17(18-12(20-10)4-3-5-13(18)21)11-6-7-14-15(8-11)25-9-24-14/h6-8,17,20H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDBZJDRNZKIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930578
Record name Methyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS RN

139758-86-4
Record name Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139758864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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